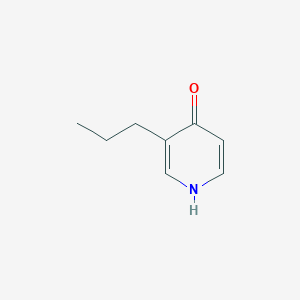
3-(2-Nitrophenyl)-3-oxopropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Nitrophenyl)-3-oxopropanal is an organic compound that features a nitro group attached to a phenyl ring, which is further connected to a three-carbon chain ending in an oxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Reagents: 2-nitrobenzaldehyde, malonic acid, base (e.g., sodium ethoxide)
Solvent: Ethanol or another suitable organic solvent
Temperature: Reflux conditions
Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
化学反应分析
Types of Reactions
3-(2-Nitrophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: 3-(2-Nitrophenyl)-3-oxopropanoic acid
Reduction: 3-(2-Aminophenyl)-3-oxopropanal
Substitution: Various substituted derivatives depending on the substituent used.
科学研究应用
3-(2-Nitrophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-Nitrophenyl)-3-oxopropanal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also act as an electrophile, reacting with nucleophiles in biological systems.
相似化合物的比较
Similar Compounds
- 3-(4-Nitrophenyl)-3-oxopropanal
- 3-(2-Nitrophenyl)-3-oxobutanoic acid
- 3-(2-Nitrophenyl)-3-oxopropanoic acid
Uniqueness
3-(2-Nitrophenyl)-3-oxopropanal is unique due to the specific positioning of the nitro group and the oxo group on the propanal chain
属性
分子式 |
C9H7NO4 |
|---|---|
分子量 |
193.16 g/mol |
IUPAC 名称 |
3-(2-nitrophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H7NO4/c11-6-5-9(12)7-3-1-2-4-8(7)10(13)14/h1-4,6H,5H2 |
InChI 键 |
YGUZQVMZHQKMAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)CC=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


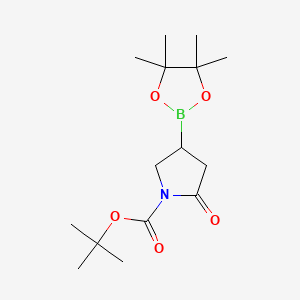
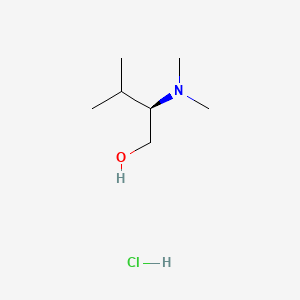
![5-(Bromomethyl)-1,1-difluoro-5-methylspiro[2.3]hexane](/img/structure/B15302769.png)
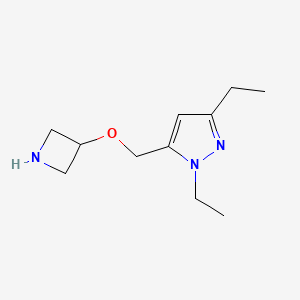

![7-Oxabicyclo[2.2.1]heptane-2-thiol](/img/structure/B15302781.png)
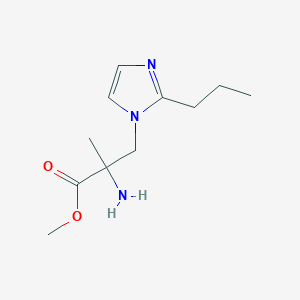
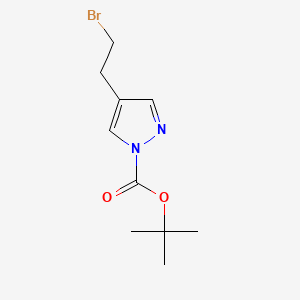
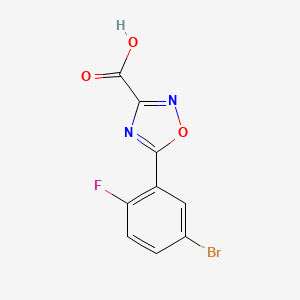
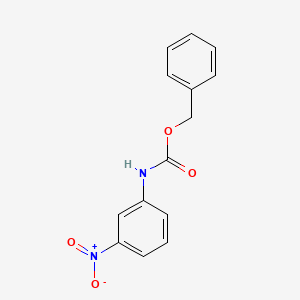

![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)
![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)
